6-Bromohexanamide
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromohexanamide or related derivatives involves multiple steps, including cyclization, bromination, and the use of specific catalysts. For instance, one method for synthesizing a related compound, 6-Bromo-2-hexanone, utilizes 1,3-propyl bromide and ethyl acetoacetate as raw materials, achieving a compound purity of 95% and a recovery rate of 81.5% (Dou Xue-jie, 2006). Another study describes the synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, characterized by NMR spectroscopy and high-resolution MS methods (P. Turhanen, 2022).
Molecular Structure Analysis
Understanding the molecular structure of 6-Bromohexanamide involves analyzing its crystal and molecular structure through techniques like X-ray diffraction. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated to understand its geometry and intermolecular interactions (Y. Rodi et al., 2013).
Chemical Reactions and Properties
6-Bromohexanamide participates in various chemical reactions due to its bromo and amide functional groups. Studies have shown its utility in bromination reactions and the synthesis of bromo-organic compounds, highlighting its versatility in organic synthesis (I. Saikia et al., 2016). The compound's reactivity has been explored in the context of nucleic acid crosslinking, demonstrating its potential in bioorganic chemistry (J. Summerton, P. Bartlett, 1978).
Physical Properties Analysis
The physical properties of 6-Bromohexanamide, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. Although specific studies on these properties were not found, general principles of organic chemistry suggest that the presence of the bromo and amide groups would influence its physical behavior, including solubility in organic solvents and water.
Chemical Properties Analysis
The chemical properties of 6-Bromohexanamide, like reactivity towards nucleophiles and electrophiles, are defined by its functional groups. The bromo group makes it susceptible to nucleophilic substitution reactions, while the amide group can engage in condensation and hydrolysis reactions under specific conditions. Research focusing on similar bromo-organic compounds provides insights into the reactivity and potential applications of 6-Bromohexanamide in synthetic organic chemistry (I. Saikia et al., 2016).
Scientific Research Applications
Regioselectivity in Metal-Halogen Exchange Reactions
6-Bromohexanamide demonstrates significant potential in the field of organic chemistry, particularly in regioselective reactions. A study by Babler and Bauta (1985) explored the cyclization of 6-bromo-1,2-epoxyhexane, demonstrating the compound's utility in creating mixtures of alcohols through metal-halogen exchange reactions (Babler & Bauta, 1985).
Synthesis and Characterization in Medicinal Applications
Turhanen (2022) reported on the synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, a compound closely related to 6-Bromohexanamide, highlighting its medicinal and non-medicinal applications. This research emphasizes the role of similar brominated compounds in medical research, particularly in NMR spectroscopy and mass spectrometry applications (Turhanen, 2022).
Photodecomposition and Chemical Reactivity
Chow and Zhao (1989) investigated the photodecomposition of N-acetyl-N-bromohexanamide. Their research provides insights into the chemical reactivity and potential applications of 6-Bromohexanamide in photochemical processes (Chow & Zhao, 1989).
Enzyme Specificity and Biotechnology
In biotechnology, McDonough et al. (1999) studied the crystal structure of penicillin G acylase from a mutant strain of Providencia rettgeri, which can utilize 6-Bromohexanamide. This study highlights the potential of brominated compounds like 6-Bromohexanamide in modifying enzyme specificity, useful in pharmaceutical manufacturing (McDonough, Klei, & Kelly, 1999).
Stereochemical Considerations in Synthesis
Donslund et al. (2015) described the use of similar brominated compounds in the enantioselective synthesis of complex molecules, demonstrating the role of 6-Bromohexanamide in the creation of stereochemically complex structures (Donslund, Monleón, Larsen, Ibsen, & Jørgensen, 2015).
Safety And Hazards
properties
IUPAC Name |
6-bromohexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c7-5-3-1-2-4-6(8)9/h1-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCGXHIRLZORQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313789 | |
Record name | 6-bromohexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromohexanamide | |
CAS RN |
57817-55-7 | |
Record name | 6-Bromohexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57817-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromohexanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57817-55-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromohexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanamide, 6-bromo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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